

(Z-Ala-Ala-Ala-Ala)2Rh110: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (Z-Ala-Ala-Ala-Ala)2Rh110

Cat. No.: B8069667

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(Z-Ala-Ala-Ala-Ala)2Rh110, a bis-substituted rhodamine 110 derivative, has emerged as a highly sensitive and specific fluorogenic substrate for the measurement of elastase activity, particularly neutrophil elastase. This technical guide provides an in-depth overview of its applications in research, complete with experimental protocols, quantitative data, and visualizations of relevant signaling pathways, tailored for researchers, scientists, and drug development professionals.

Core Principles and Mechanism of Action

(Z-Ala-Ala-Ala-Ala)2Rh110 is intrinsically non-fluorescent. The tetra-alanine peptide chains linked to the rhodamine 110 (Rh110) core quench its fluorescence. Neutrophil elastase, a serine protease with a preference for cleaving peptide bonds after small aliphatic amino acids like alanine, recognizes and hydrolyzes the amide bonds within the tetra-alanine moieties. This enzymatic cleavage liberates the highly fluorescent Rh110 molecule. The resulting fluorescence intensity is directly proportional to the elastase activity in the sample, providing a robust method for its quantification.^{[1][2][3]}

The cleavage of **(Z-Ala-Ala-Ala-Ala)2Rh110** and subsequent fluorescence can be monitored in real-time using a fluorometer, with typical excitation and emission maxima for the released rhodamine 110 around 485-497 nm and 520-525 nm, respectively.^{[2][3][4]}

Quantitative Data

While extensive research has utilized **(Z-Ala-Ala-Ala-Ala)2Rh110** for measuring neutrophil elastase activity, specific kinetic parameters such as the Michaelis-Menten constant (K_m) and maximum velocity (V_{max}) for this particular substrate are not readily available in the reviewed literature. However, the high sensitivity of the substrate is consistently reported.[2] For comparative purposes, kinetic data for other fluorogenic neutrophil elastase substrates are presented to provide context for researchers designing kinetic assays.

Table 1: Spectral Properties of Rhodamine 110 (the fluorescent product)

Parameter	Wavelength (nm)	Reference(s)
Excitation Maximum	485 - 497	[2][3][4]
Emission Maximum	520 - 525	[2][3][4]

Applications in Research

The primary application of **(Z-Ala-Ala-Ala-Ala)2Rh110** lies in the sensitive detection and quantification of neutrophil elastase activity in a variety of research settings.

Studying Neutrophil Activation and Degranulation:

Neutrophils, upon stimulation by pathogens or inflammatory mediators, release the contents of their azurophilic granules, including neutrophil elastase. **(Z-Ala-Ala-Ala-Ala)2Rh110** is a key tool to measure this released elastase activity in cell culture supernatants or other biological fluids, providing a quantitative measure of neutrophil activation.[5][6][7][8] Phorbol myristate acetate (PMA) is a commonly used stimulant in such assays.[5][6][7][8]

Investigating Inflammatory Diseases:

Dysregulated neutrophil elastase activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[9][10] **(Z-Ala-Ala-Ala-Ala)2Rh110** can be used to measure elastase activity in relevant biological samples, such as bronchoalveolar lavage fluid and plasma, to study disease mechanisms and evaluate the efficacy of potential therapeutic interventions.[11][12]

Drug Discovery and Development:

The substrate is an essential tool for screening and characterizing inhibitors of neutrophil elastase. By measuring the reduction in fluorescence in the presence of a test compound, researchers can determine the inhibitory potency (e.g., IC₅₀) of novel drug candidates.

Experimental Protocols

Measurement of Neutrophil Elastase Activity in Cell Culture Supernatants

This protocol is adapted from standard procedures provided with commercially available assay kits.^{[5][7]}

Materials:

- 96-well black, clear-bottom microplate
- **(Z-Ala-Ala-Ala-Ala)2Rh110** substrate
- Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4)
- Purified human neutrophil elastase (for standard curve)
- Fluorometer with excitation at ~485 nm and emission at ~525 nm

Procedure:

- Prepare a Standard Curve:
 - Prepare a series of dilutions of purified human neutrophil elastase in assay buffer to generate a standard curve (e.g., 0-100 ng/mL).
- Sample Preparation:
 - Collect cell culture supernatants from neutrophils that have been treated with stimulants (e.g., PMA) or vehicle control.
 - Centrifuge the supernatants to remove any cellular debris.

- Assay:
 - Add 50 µL of each standard or sample to individual wells of the 96-well plate.
 - Prepare the **(Z-Ala-Ala-Ala-Ala)2Rh110** substrate solution in assay buffer according to the manufacturer's recommendations.
 - Add 50 µL of the substrate solution to each well.
 - Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
- Measurement:
 - Measure the fluorescence intensity using a fluorometer.
- Data Analysis:
 - Subtract the fluorescence of the blank (assay buffer with substrate) from all readings.
 - Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve.
 - Determine the concentration of elastase in the samples by interpolating their fluorescence values on the standard curve.

Neutrophil Elastase Zymography

This protocol allows for the detection of active elastase in complex protein samples following electrophoretic separation.[\[13\]](#)

Materials:

- SDS-PAGE equipment
- Polyacrylamide gels
- **(Z-Ala-Ala-Ala-Ala)2Rh110**
- Triton X-100

- Incubation buffer (e.g., Tris-HCl, pH 7.4)

Procedure:

- Sample Preparation:
 - Mix protein samples (e.g., cell lysates, serum) with non-reducing sample buffer. Do not heat the samples.
- Electrophoresis:
 - Run the samples on a standard SDS-polyacrylamide gel.
- Renaturation:
 - After electrophoresis, wash the gel twice for 15 minutes each in a solution containing 2.5% Triton X-100 to remove SDS and allow the enzyme to renature.
- Substrate Incubation:
 - Incubate the gel in a solution of **(Z-Ala-Ala-Ala-Ala)2Rh110** in incubation buffer at 37°C until fluorescent bands appear. This may take several hours.
- Visualization:
 - Visualize the fluorescent bands using a UV transilluminator or a gel documentation system equipped for fluorescence imaging. The bands indicate the presence of active elastase.

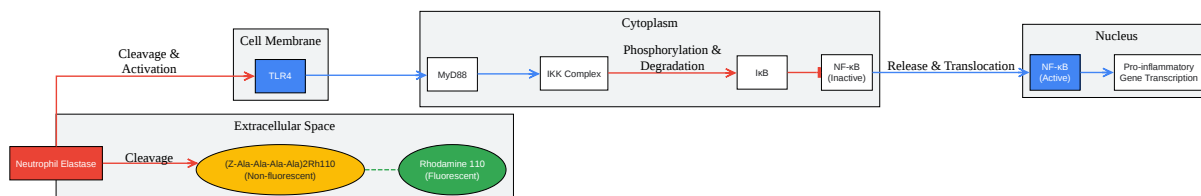
Signaling Pathways Involving Neutrophil Elastase

Neutrophil elastase is not only a destructive protease but also a potent signaling molecule that can modulate inflammatory pathways. **(Z-Ala-Ala-Ala-Ala)2Rh110** is instrumental in studying the enzymatic activity of elastase within these complex signaling cascades.

Toll-Like Receptor (TLR) Signaling and NF-κB Activation

Neutrophil elastase can cleave and activate cell surface receptors, including Toll-like receptor 4 (TLR4). This can initiate a downstream signaling cascade leading to the activation of the

transcription factor NF- κ B, a master regulator of inflammation.[9] The activity of released elastase in this context can be quantified using **(Z-Ala-Ala-Ala-Ala)2Rh110**.

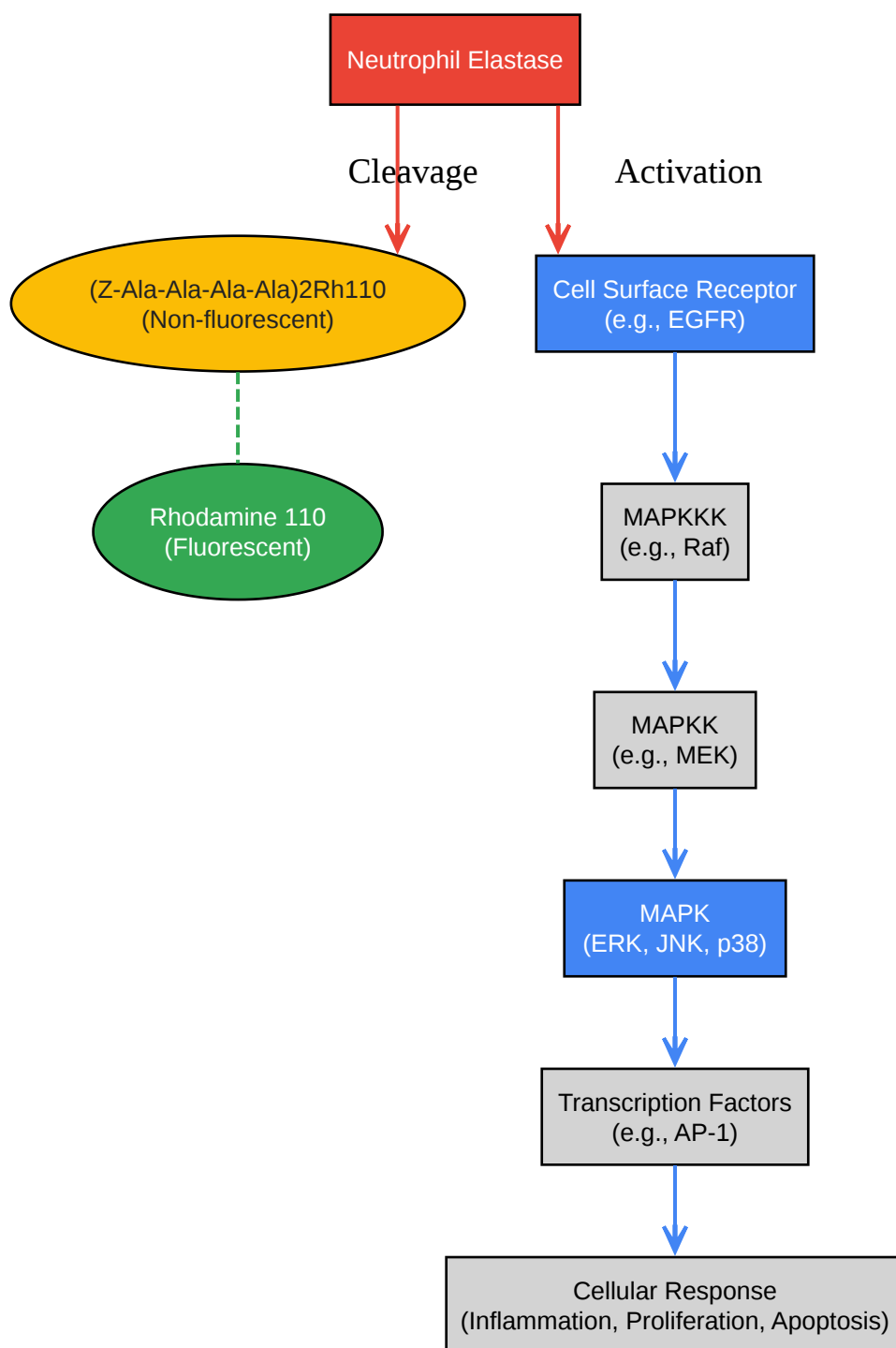


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Caption: Neutrophil elastase (NE) signaling via TLR4 and measurement of its activity.

Modulation of MAPK Signaling Pathways

Neutrophil elastase can also influence intracellular signaling by activating Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38.[14] These pathways regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The enzymatic activity of elastase responsible for initiating these cascades can be precisely measured.

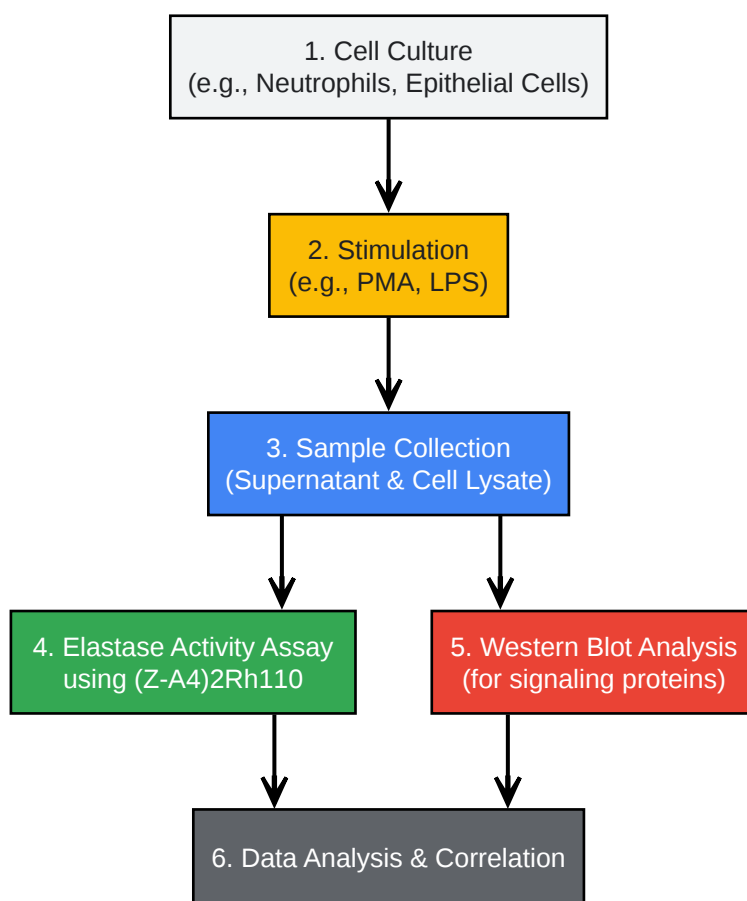


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Caption: General overview of neutrophil elastase-mediated MAPK pathway activation.

Experimental Workflow for Investigating NE-Mediated Signaling

The following workflow outlines the key steps for studying the role of neutrophil elastase in a specific signaling pathway using **(Z-Ala-Ala-Ala-Ala)2Rh110**.



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Caption: Workflow for studying NE-mediated signaling.

Conclusion

(Z-Ala-Ala-Ala-Ala)2Rh110 is a powerful and versatile tool for researchers across various disciplines. Its high sensitivity and specificity for elastase make it an invaluable reagent for studying neutrophil biology, investigating the pathophysiology of inflammatory diseases, and for the discovery and development of novel elastase inhibitors. The detailed protocols and

pathway diagrams provided in this guide offer a solid foundation for the successful application of this fluorogenic substrate in research.

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